Bienvenue dans la boutique en ligne BenchChem!

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide

KCNQ2/3 channels M-current inhibition muscarinic receptor-independent mechanism

(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide, universally known as Oxotremorine M iodide (CAS 3854-04-4), is a quaternary ammonium muscarinic acetylcholine receptor (mAChR) agonist with the molecular formula C₁₁H₁₉IN₂O and a formula weight of 322.19 g/mol. It is a non-selective, full agonist at all five mAChR subtypes (M1–M5), distinguished from its tertiary amine parent compound oxotremorine by the presence of a permanent positively charged trimethylammonium head group that confers both higher agonist efficacy and unique direct ion-channel modulatory properties not shared by its closest structural analogs.

Molecular Formula C11H19IN2O
Molecular Weight 322.19 g/mol
CAS No. 3854-04-4
Cat. No. B1662412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide
CAS3854-04-4
SynonymsN,N,N-trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide
Molecular FormulaC11H19IN2O
Molecular Weight322.19 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC#CN1CCCC1=O.[I-]
InChIInChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h5-7,9-10H2,1-3H3;1H/q+1;/p-1
InChIKeyCHRKORSYUQVKAQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxotremorine M Iodide (CAS 3854-04-4) – Compound Identity and Pharmacological Class for Procurement Specification


(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide, universally known as Oxotremorine M iodide (CAS 3854-04-4), is a quaternary ammonium muscarinic acetylcholine receptor (mAChR) agonist with the molecular formula C₁₁H₁₉IN₂O and a formula weight of 322.19 g/mol . It is a non-selective, full agonist at all five mAChR subtypes (M1–M5), distinguished from its tertiary amine parent compound oxotremorine by the presence of a permanent positively charged trimethylammonium head group that confers both higher agonist efficacy and unique direct ion-channel modulatory properties not shared by its closest structural analogs [1]. The compound is supplied as a light-yellow to yellow solid with specified purity of ≥98% (HPLC), is soluble in water (100 mM) and DMSO, and exhibits long-term stability of ≥4 years when stored desiccated at −20°C .

Why Oxotremorine M Iodide Cannot Be Replaced by Generic Muscarinic Agonists in Quantitative Pharmacology


Oxotremorine M iodide is frequently misclassified as merely one of many non-selective muscarinic agonists, yet its quaternary trimethylammonium group imparts two completely unique direct ion-channel activities—direct blockade of KCNQ2/3 potassium channels and direct potentiation of NMDA receptors—that are entirely absent in its closest structural analog, oxotremorine (tertiary amine), and in chemically distinct muscarinic agonists such as xanomeline [1][2]. Moreover, the trimethylammonium moiety confers a 4- to 7-fold increase in agonist efficacy at muscarinic receptors in the guinea-pig ileum compared to oxotremorine, and a 5- to 13-fold greater stimulation of brain phosphoinositide turnover [3][4]. These quantitative differences mean that substituting oxotremorine, carbachol, pilocarpine, or any other in-class mAChR agonist will produce fundamentally different experimental outcomes, particularly in assays where dual receptor-dependent and receptor-independent mechanisms, full agonist efficacy, or KCNQ/NMDA channel crosstalk are the measured endpoints. Procurement specifications must therefore mandate the exact CAS 3854-04-4 (iodide salt) to ensure experimental reproducibility.

Quantitative Differentiation Evidence for Oxotremorine M Iodide (CAS 3854-04-4) Versus Closest Analogs


Unique Direct KCNQ2/3 Potassium Channel Blockade – Absent in Oxotremorine and Xanomeline

Oxotremorine M iodide (Oxo-M) directly inhibits KCNQ2/3 potassium channels in Xenopus oocytes that lack muscarinic M1 receptors, an atropine-insensitive effect. In contrast, both oxotremorine (its closest structural analog, differing only by substitution of the trimethylammonium group with a pyrrolidine ring) and xanomeline (a chemically distinct mAChR agonist) inhibit KCNQ2/3 currents solely via M1 receptor activation and do not exhibit any direct channel blockade [1]. The receptor-mediated component shows an IC₅₀ of 1.1 μM, while the direct inhibition is concentration-dependent and observed in oocytes transfected with KCNQ2/3 channels alone .

KCNQ2/3 channels M-current inhibition muscarinic receptor-independent mechanism electrophysiology

Unique Direct NMDA Receptor Potentiation – Absent in Oxotremorine and Xanomeline

In Xenopus oocytes expressing NR1/2B NMDA receptors without muscarinic M1 receptors, co-application of Oxotremorine M iodide with NMDA produces significant potentiation of NMDA currents that is not blocked by atropine. Under identical conditions, neither oxotremorine nor xanomeline produce any direct NMDA receptor potentiation, demonstrating that the trimethylammonium moiety uniquely enables Oxo-M to interact directly with NMDA receptors [1]. In HEK293 cells co-expressing M1 and GluN1/GluN2A NMDA receptor subunits, Oxo-M (10 μM) increases NMDA-induced current amplitude by 68 ± 7%; approximately 40% of this potentiation is atropine-sensitive (M1 receptor-dependent) and ~60% is atropine-insensitive (direct mechanism) .

NMDA receptor synaptic plasticity direct potentiation muscarinic-independent mechanism

5- to 13-Fold Greater Brain Phosphoinositide Turnover Stimulation Versus Oxotremorine

In direct comparative studies using guinea pig cerebral cortex slices and nerve-ending (synaptosomal) fractions, the quaternary N⁺ analog Oxotremorine M iodide stimulated inositol phospholipid turnover 5- to 13-fold more effectively than its tertiary amine parent compound oxotremorine, measured both by ³²Pi labeling of phosphatidate and phosphatidylinositol and by stimulated release of [³H]inositol phosphates [1]. The enhanced efficacy correlates with Oxo-M's ability to interact with two affinity states of the muscarinic receptor, whereas the less effective agonists including oxotremorine bind to a single affinity form [1].

phosphoinositide hydrolysis inositol lipid turnover muscarinic signaling efficacy brain tissue

Full Agonist at M1 and M5 Receptors With Emax Exceeding Acetylcholine – Contrast With Partial Agonists Oxotremorine and Pilocarpine

In CHO cells stably expressing human M1 or M5 receptors, Oxotremorine M iodide acts as a full agonist with Emax values that equal or slightly exceed those of the endogenous agonist acetylcholine (M1: 113 ± 4.2% vs. ACh 100%; M5: 105 ± 4.2% vs. ACh 100%). In stark contrast, oxotremorine is a partial agonist at both subtypes (M1 Emax: 62 ± 1.2%; M5 Emax: 72 ± 2.5%), as is pilocarpine (M1 Emax: 52 ± 1.3%; M5 Emax: 59 ± 1.2%) [1]. This full-agonist profile is attributable to the quaternary ammonium group, which confers higher intrinsic efficacy in receptor activation [2].

M1 receptor M5 receptor full agonist Emax receptor efficacy

4- to 7-Fold Greater Efficacy in Guinea-Pig Ileum Contraction Versus Oxotremorine – Quantitative Structure-Activity Relationship

Systematic analysis of nine oxotremorine analogs modified only at the amino group revealed that replacement of the pyrrolidine ring of oxotremorine with a trimethylammonium group (yielding Oxotremorine M) produces a 4- to 7-fold increase in agonist efficacy for stimulating contraction of the isolated guinea-pig ileum, as determined by dose-response analysis before and after fractional receptor inactivation with propylbenzilylcholine mustard [1]. Dissociation constants (K_A) were 6.79 × 10⁻⁷ M for oxotremorine and 2.92 × 10⁻⁶ M for Oxotremorine M, indicating that Oxo-M has approximately 4.3-fold lower affinity yet substantially (~4-7×) higher efficacy, confirming that affinity and efficacy are structurally dissociable [1].

guinea-pig ileum muscarinic efficacy structure-activity relationship trimethylammonium

Superior Bronchoconstrictor Potency in Human Airway Smooth Muscle Versus Carbachol and Methacholine

In isolated human peripheral bronchial smooth muscle preparations, Oxotremorine M iodide produces concentration-dependent contractions with a pD₂ of 6.7 ± 0.2, which is significantly higher than carbachol (pD₂ = 6.4 ± 0.1) and methacholine (pD₂ = 5.8 ± 0.2). The rank order of potency was (+)-cis-dioxolane (7.3) > Oxotremorine M (6.7) > carbachol (6.4) > methacholine (5.8), with maximum contractions not significantly different between agonists [1]. Antagonist profiling confirmed that these contractions are mediated by the M3 receptor subtype [1].

human bronchial smooth muscle airway contraction M3 receptor pD2 potency

Optimal Research and Industrial Application Scenarios for Oxotremorine M Iodide (CAS 3854-04-4)


Dissecting M-Current (KCNQ2/3) Modulation: Receptor-Dependent vs. Direct Channel Blockade

Oxotremorine M iodide is the only commercially available muscarinic agonist that inhibits KCNQ2/3 potassium channels through two independent mechanisms: (1) M1 receptor-dependent signaling and (2) direct channel blockade [1]. Researchers studying M-current physiology can exploit this dual action by comparing responses in the presence and absence of atropine, or by using oocytes expressing KCNQ2/3 channels without M1 receptors, to cleanly separate receptor-mediated from direct channel effects. The close analog oxotremorine cannot serve as a substitute because it lacks the direct inhibition mechanism entirely [1].

NMDA Receptor Potentiation and Synaptic Plasticity Studies Requiring Dual Cholinergic-Glutamatergic Modulation

For laboratories investigating cholinergic modulation of glutamatergic synaptic plasticity—including cellular models of learning, memory, and Alzheimer's disease—Oxotremorine M iodide uniquely provides simultaneous M1 receptor-dependent PKC-mediated NMDA receptor phosphorylation and direct, atropine-insensitive NMDA receptor potentiation [2]. At 10 μM, it increases NMDA currents by 68 ± 7% in HEK293 cells, with approximately 60% of this potentiation mediated via the direct mechanism that no other muscarinic agonist (including oxotremorine and xanomeline) can replicate [2].

High-Throughput Screening for Muscarinic Antagonists and Allosteric Modulators Using Full M1/M5 Agonist Stimulus

Oxotremorine M iodide is the preferred agonist for HTS and lead optimization campaigns targeting M1 and M5 receptors because it delivers a full agonist stimulus (Emax ≥100% of acetylcholine at both subtypes), unlike the partial agonists oxotremorine (M1 Emax = 62%) and pilocarpine (M1 Emax = 52%) [3]. The large dynamic range between baseline and maximal response minimizes false negatives in antagonist screens and maximizes the assay window for detecting positive allosteric modulators. Its potency at M5 (EC₅₀ ≈ 25 nM) is especially advantageous for M5-selective screening where weaker agonists fail to generate adequate signal [3].

In Vivo Microdialysis Studies of Prefrontal Cortex Dopamine Release With Regional Selectivity

In male Sprague-Dawley rats, subcutaneous administration of Oxotremorine M iodide (0.5 mg/kg) selectively increases extracellular dopamine levels in the medial prefrontal cortex (mPFC) while producing no significant effect in the nucleus accumbens (NAc) [4]. This regionally selective dopaminergic modulation, attributed to the compound's full agonist efficacy at M1 receptors enriched in the mPFC, makes it a valuable pharmacological tool for studying cortical dopamine regulation in models of schizophrenia, attention, and executive function—applications where partial agonists like oxotremorine produce different regional profiles [4].

Quote Request

Request a Quote for (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.